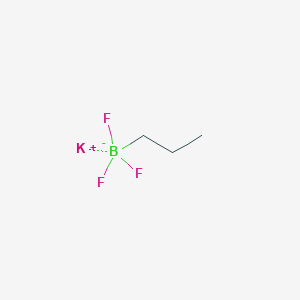

Potassium trifluoro(propyl)boranuide

Description

Properties

IUPAC Name |

potassium;trifluoro(propyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGOEGLXMDRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897067-94-6 | |

| Record name | potassium trifluoro(propyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium n-propyltrifluoroborate structure

An In-depth Technical Guide to Potassium n-Propyltrifluoroborate: Structure, Synthesis, and Application

Abstract

Potassium n-propyltrifluoroborate ([CH₃(CH₂)₂BF₃]K) is a versatile and increasingly important organoboron reagent in modern organic synthesis. As a subclass of potassium organotrifluoroborates, it offers significant advantages over traditional organoboron compounds like boronic acids, most notably its exceptional stability to air and moisture. This stability simplifies handling, storage, and reaction setup, making it an attractive tool for researchers in academic and industrial settings, particularly in drug development. This guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of potassium n-propyltrifluoroborate, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Rise of Organotrifluoroborates

For decades, organoboron compounds, especially boronic acids and their esters, have been mainstays in carbon-carbon bond formation, exemplified by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many organoboranes is hampered by their inherent instability, particularly towards air and moisture, which can lead to decomposition and challenging stoichiometry control.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that address these limitations.[2][3] The tetracoordinate nature of the boron atom, bonded to three fluorine atoms and one organic group, confers remarkable stability.[2] These compounds are typically crystalline, air- and water-stable solids that can be stored for extended periods without degradation.[1][4] This "masked" reactivity can be readily unleashed under specific reaction conditions, making them ideal for complex synthetic sequences where robust reagents are paramount.[2] Potassium n-propyltrifluoroborate serves as a key building block for introducing the n-propyl group, a common alkyl fragment in pharmaceuticals and agrochemicals.

Physicochemical Properties and Molecular Structure

A thorough understanding of a reagent's properties is critical for its effective application. Potassium n-propyltrifluoroborate is a white, crystalline solid that is generally stable at room temperature.[4]

Molecular Structure

The core of the molecule is the n-propyltrifluoroborate anion, [CH₃CH₂CH₂BF₃]⁻. The boron atom is sp³-hybridized and adopts a tetrahedral geometry. It is covalently bonded to the terminal carbon of the n-propyl group and three fluorine atoms. This anionic complex is ionically bonded to a potassium cation, K⁺.

Caption: Structure of the n-propyltrifluoroborate anion with potassium counterion.

Tabulated Properties and Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of the reagent. The following tables summarize key physical and spectroscopic data.

| Property | Value | Reference |

| CAS Number | 461337-33-9 | N/A |

| Molecular Formula | C₃H₇BF₃K | N/A |

| Molecular Weight | 146.00 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in polar solvents like Methanol, Acetonitrile, DMF, and Acetone. Slightly soluble in water and THF. | [4][5] |

Table 1: Physical Properties of Potassium n-Propyltrifluoroborate.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | (CD₃)₂SO | 0.65 | t | J = 7.4 |

| 1.15-1.25 | m | |||

| -0.10 | q | J = 7.1 | ||

| ¹³C NMR | (CD₃)₂SO | 17.5 | ||

| 17.0 | ||||

| 10 (br) | ||||

| ¹⁹F NMR | (CD₃)₂SO | -136.5 | s | |

| ¹¹B NMR | (CD₃)₂SO | 3.5 | q | J = 50 |

Table 2: Representative NMR Spectroscopic Data. (Note: Exact shifts may vary based on solvent and instrument.)

Synthesis and Purification

The synthesis of potassium alkyltrifluoroborates is straightforward and typically involves a two-step, one-pot procedure from a corresponding organometallic precursor.[2]

Synthetic Pathway

The most common and cost-effective method involves the reaction of an alkyl Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by in-situ displacement of the alkoxy groups with fluoride using an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][2]

Caption: General synthetic workflow for potassium n-propyltrifluoroborate.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add trimethyl borate (1.1 eq.) dissolved in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Add n-propylmagnesium bromide (1.0 eq., commercially available solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.

-

Fluorination: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq.). Add this solution to the reaction mixture and stir vigorously for 1 hour. A white precipitate should form.

-

Isolation: Reduce the solvent volume in vacuo. Add a sufficient amount of acetone to dissolve the product and filter off the inorganic salts (MgF₂, KBr).

-

Purification: Concentrate the filtrate to dryness. The resulting crude solid can be purified by recrystallization, typically from hot acetonitrile or an acetone/diethyl ether mixture, to yield pure potassium n-propyltrifluoroborate as a white crystalline solid.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Reaction

The primary application of potassium n-propyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp³)–C(sp²) bonds.[2] This is a cornerstone transformation in pharmaceutical and materials science.

Mechanism and Activation

Unlike boronic acids, which can directly participate in the catalytic cycle, potassium trifluoroborates require an activation step. The mechanism is generally understood to involve the following key steps:

-

Activation: In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and water, the trifluoroborate salt is believed to hydrolyze, slowly releasing a trivalent organoboron species, such as a boronic acid or a difluoroborane (R-BF₂).[1] This slow release is a key feature, as it maintains a low concentration of the reactive boron species, minimizing side reactions like protodeboronation.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

-

Transmetalation: The activated organoboron species transfers its organic group (n-propyl) to the palladium center, displacing the halide and forming an Ar-Pd-Propyl intermediate. This is often the rate-determining step.

-

Reductive Elimination: The Ar-Pd-Propyl intermediate undergoes reductive elimination to form the desired product (Ar-Propyl) and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of [Propyl-BF₃]K.

Representative Protocol: Propylation of 4-Bromoanisole

-

Reagents: To a reaction vial, add 4-bromoanisole (1.0 eq.), potassium n-propyltrifluoroborate (1.5 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

-

Solvent: Add a solvent mixture, typically a polar organic solvent and water (e.g., Toluene/H₂O 10:1).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield 4-propylanisole.

Handling, Storage, and Safety

One of the most significant practical advantages of potassium n-propyltrifluoroborate is its ease of handling.

-

Stability: The compound is indefinitely stable to air and moisture at room temperature, eliminating the need for strictly inert atmosphere techniques (e.g., glovebox) for storage and weighing.[2][4]

-

Storage: It should be stored in a tightly sealed container in a cool, dry place. While highly stable, prolonged exposure to strong acids or oxidizers should be avoided.

-

Safety: Like all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[6] Researchers should always consult the Safety Data Sheet (SDS) before use.

Conclusion

Potassium n-propyltrifluoroborate stands out as a robust, reliable, and user-friendly reagent for introducing the n-propyl moiety in organic synthesis. Its superior stability compared to boronic acids simplifies experimental procedures, enhances reproducibility, and allows for broader functional group tolerance. As the demand for efficient and practical synthetic methods continues to grow, particularly in the pharmaceutical industry, the role of potassium n-propyltrifluoroborate and its congeners is set to expand, providing chemists with a powerful tool for molecular construction.

References

-

(K) Potassium NMR. University of Warwick. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Potassium propynyltrifluoroborate | CAS#:1500106-31-9. Chemsrc. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Potassium phenyltrifluoroborate | C6H5BF3K. PubChem, National Institutes of Health. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 6. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Molander Salt Paradigm: A Technical Guide to Potassium Alkyltrifluoroborates

Topic: Physical Properties & Handling of Potassium Alkyltrifluoroborates (

Executive Summary

Potassium alkyltrifluoroborates (commonly known as "Molander salts") have fundamentally shifted the landscape of organoboron chemistry. Unlike their trivalent precursors (boronic acids and esters), which suffer from trimerization to boroxines, air oxidation, and difficult purification,

This guide provides a rigorous examination of their physicochemical properties, detailed spectroscopic characterization, and the specific "solubility switch" protocols required to synthesize and purify them to pharmaceutical standards.

Structural & Electronic Fundamentals

The utility of potassium alkyltrifluoroborates stems from the saturation of the boron atom's coordination sphere.

-

Tetracoordinate Geometry: The boron center is

hybridized, forming a tetrahedral geometry. This saturation eliminates the vacant p-orbital present in boronic acids ( -

The Ionic Lattice: The potassium counterion (

) forms a tight ionic lattice with the trifluoroborate anion ( -

Bond Lengths: The

bond is exceptionally strong (approx. 1.40 Å), and the

Physicochemical Profile

Understanding the solubility and thermal behavior of these salts is critical for process design. Unlike neutral organic molecules, their manipulation relies on their amphiphilic salt nature.

Solubility Matrix

The purification of Molander salts relies entirely on a specific solubility differential. They are soluble in polar aprotic solvents but insoluble in non-polar organics and inorganic fluoride salts.

| Solvent Class | Specific Solvent | Solubility Behavior | Operational Implication |

| Polar Aprotic | Acetone | High | Primary extraction solvent for purification. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate/High | Used for recrystallization; dissolves product but not inorganic salts ( |

| Polar Aprotic | DMF / DMSO | High | Preferred solvents for NMR and coupling reactions. |

| Protic | Water | Moderate | Reaction medium for synthesis; poor for extraction. |

| Ethers | Diethyl Ether / THF | Insoluble | The "Anti-solvent" used to precipitate pure product. |

| Hydrocarbons | Hexanes / Toluene | Insoluble | Used to wash away organic impurities. |

| Chlorinated | DCM / Chloroform | Low/Insoluble | Generally poor solvents for these salts. |

Thermal Properties[1]

-

State: Crystalline solids (usually white or off-white).

-

Melting Point: Most alkyltrifluoroborates do not melt in the traditional sense. They exhibit decomposition points, typically >250°C .

-

Hygroscopicity: While generally non-hygroscopic compared to boronic acids, they should be stored in desiccators to prevent surface moisture absorption, which can complicate stoichiometry in precise catalytic loadings.

Spectroscopic Characterization (NMR)[2][3][4]

The NMR analysis of

The NMR Signature

-

Chemical Shift: Typically appears between +1 to +6 ppm (relative to

). -

Multiplicity: Appears as a quartet (

). -

Causality: This splitting arises from the coupling of the Boron nucleus to three equivalent Fluorine nuclei (

). -

Glassware Artifacts: Standard borosilicate glass contains boron (

), which causes a broad "hump" around 0-30 ppm.-

Protocol: For trace analysis, use quartz tubes or acquire a background spectrum of the empty tube. For standard purity checks, the sharp quartet of the sample is easily distinguishable from the broad glass background.

-

The NMR Signature[3][4]

-

Chemical Shift: Typically -130 to -150 ppm .

-

Multiplicity: Appears as a 1:1:1:1 quartet .

-

Causality: This is due to the coupling of the Fluorine nuclei to the

nucleus (spin 3/2). -

Coupling Constant (

): usually 20–50 Hz .

Recommended Solvent

Acetone-d6 is the superior choice over Chloroform-d (insoluble) or Methanol-d4 (potential solvolysis over long periods). DMSO-d6 is excellent but difficult to recover.

Synthesis & Purification Protocol

The synthesis utilizes Potassium Bifluoride (

The "Acetone Switch" Purification Workflow

Objective: Isolate pure

Reagents:

-

Precursor: Boronic Acid [

] or Pinacol Ester.[1] -

Fluorinating Agent:

(4.5 M aqueous solution). -

Solvents: Methanol, Acetone, Diethyl Ether.

Step-by-Step Protocol:

-

Reaction: Dissolve the organoboron precursor in minimal Methanol. Add aqueous

(3.0 - 3.5 equivalents).-

Note:

etches glass.[2] Use a Nalgene (plastic) flask or a glass flask that you are willing to sacrifice (etching will occur over time).

-

-

Concentration: Stir for 15-30 minutes. Remove all solvents (MeOH/Water) via rotary evaporation until a dry, white solid crust remains.

-

Criticality: The solid must be completely dry. Residual water will co-dissolve inorganic salts in the next step.

-

-

The "Switch" (Extraction): Add hot Acetone to the solid crust. Triturate (grind/sonicate) well.

-

Filtration: Filter the suspension while warm. Discard the solid residue (inorganics). Keep the filtrate (contains product).

-

Precipitation: Concentrate the acetone filtrate to a minimum volume. Slowly add Diethyl Ether (or Hexanes) until a cloudy precipitate forms.

-

Mechanism: The product is insoluble in ether. This forces the pure salt to crystallize out, leaving organic impurities in the mother liquor.

-

-

Isolation: Filter the white precipitate. Wash with pure ether. Air dry.

Stability & Hydrolysis: The "Slow Release" Mechanism[8][9]

In Suzuki-Miyaura coupling, the

The Hydrolysis Cycle

The hydrolysis rate is pH-dependent.

-

Basic Conditions: Hydrolysis is slow (ideal for "slow release").

-

Acidic/Silyl Conditions: Hydrolysis is rapid (used for deprotection).

Figure 1: The "Slow Release" mechanism essential for high-yield cross-coupling. The salt acts as a reservoir for the active boronic acid.

Application in Drug Discovery[11]

In medicinal chemistry, replacing a carboxylic acid or a phenyl ring with a trifluoroborate moiety is an emerging bioisostere strategy.

-

Lipophilicity Modulation: The trifluoroborate group is highly polar but lipophilic enough to cross membranes in certain contexts due to charge delocalization over the fluorine atoms.

-

Metabolic Stability: The

bond is robust against P450 oxidative metabolism, unlike the -

Zwitterionic Potential: When coupled with an amine on the same scaffold (e.g., ammoniomethyltrifluoroborates), these compounds form stable zwitterions that mimic amino acids but with altered permeability profiles.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Disesa, F. A., et al. (2012). Systematic Study of the Hydrolysis of Potassium Organotrifluoroborates. Journal of the American Chemical Society. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. Journal of Organic Chemistry. [Link]

Sources

stability and handling of potassium alkyltrifluoroborates

An In-depth Technical Guide to the Stability and Handling of Potassium Alkyltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium alkyltrifluoroborates (KATs) have emerged as a class of exceptionally versatile and robust reagents in modern organic synthesis, particularly within pharmaceutical and materials science research. Their rise to prominence is directly attributable to their remarkable stability compared to traditional organoboron compounds like boronic acids and esters. This guide provides a comprehensive technical overview of the stability and handling of KATs, grounded in field-proven insights. We will explore the structural basis for their stability, their chemical compatibility under various reaction conditions, and detailed, validated protocols for their safe handling and effective use. The central thesis is that the stability of KATs is not merely a matter of convenience but a strategic advantage that enables more reliable, reproducible, and scalable chemical transformations.

Introduction: The Ascendance of Potassium Alkyltrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation. However, the utility of its traditional nucleophilic partners, particularly boronic acids, is often hampered by inherent instability. Boronic acids are prone to decomposition via pathways such as protodeboronation and trimerization to form boroxines, leading to challenges in purification, storage, and stoichiometric control[1].

Potassium alkyltrifluoroborates offer a definitive solution to these challenges. These crystalline, monomeric solids are generally stable to air and moisture, allowing them to be stored for extended periods without special precautions[2][3][4][5]. The key to this stability lies in the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond until it is strategically "unveiled" under specific reaction conditions[1]. This unique combination of stability and controlled reactivity makes KATs highly attractive for complex molecule synthesis, where reliability and functional group tolerance are paramount.

Section 1: Physicochemical Properties & Intrinsic Stability

The superior stability of potassium alkyltrifluoroborates is not an empirical anomaly but a direct consequence of their molecular structure. Understanding this foundation is crucial for any scientist seeking to leverage these reagents effectively.

The Structural Basis for Enhanced Stability

Unlike boronic acids, which feature a neutral, trigonal-planar boron atom with a vacant p-orbital susceptible to nucleophilic attack, the boron center in an alkyltrifluoroborate is tetracoordinate and anionic. This structural arrangement, with three fluorine atoms and one alkyl group bonded to the boron, satisfies the boron's octet and eliminates the electrophilic character that underlies the instability of boronic acids.

Solid-State Characteristics

Potassium alkyltrifluoroborates are typically obtained as free-flowing, crystalline solids[6]. This physical state confers significant handling advantages:

-

Ease of Weighing: Unlike viscous oils or hygroscopic powders, crystalline solids are easily and accurately weighed on the benchtop.

-

High Purity: Their crystalline nature facilitates purification by simple recrystallization, ensuring high purity and batch-to-batch consistency[7].

-

Non-Hygroscopic: Most KATs are described as non-hygroscopic, meaning they do not readily absorb moisture from the atmosphere, further simplifying storage and handling[8].

Thermal Stability Profile

KATs exhibit excellent thermal stability. For example, potassium trifluoromethyltrifluoroborate is reported to be thermally stable up to 300 °C[8]. This robustness allows for flexibility in reaction conditions, including the use of elevated temperatures often required for challenging cross-coupling reactions, without significant degradation of the reagent.

| Property | Value | Source |

| Appearance | White to off-white solid | [9] |

| Melting Point | >370 °C (for K-tBuBF₃) | [9] |

| Thermal Stability | Generally high; specific salts stable >300 °C | [8] |

Section 2: Chemical Stability & Compatibility

The utility of a reagent in complex synthesis is defined by its compatibility with a wide range of functional groups and reaction conditions. In this regard, KATs demonstrate a superior profile compared to many other organometallic reagents.

Hydrolytic Stability: A Controllable Equilibrium

While lauded as "moisture-stable," it is more precise to state that the hydrolysis of KATs to their corresponding boronic acids is slow and reversible under neutral pH[9][10]. This process is highly dependent on pH and the presence of buffers. This is not a liability; rather, it is the mechanistic underpinning of their utility. In Suzuki-Miyaura reactions, which are often run in aqueous media with a base, the equilibrium is intentionally shifted toward the transient, active boronic acid species required for the catalytic cycle.

Tolerance to Diverse Chemical Environments

A key advantage of KATs is their compatibility with a broad spectrum of functional groups and reagents that are often problematic for other organoboron species[11]. This tolerance allows for the late-stage functionalization of complex molecules, a critical strategy in drug development.

| Condition / Reagent Class | Compatibility | Rationale & Causality |

| Strong Oxidants (e.g., m-CPBA) | High | The robust B-F bonds and tetracoordinate nature protect the C-B bond from oxidation. This allows for selective transformations, such as epoxidation of alkenes or oxidation of thioethers to sulfones, on other parts of the molecule without cleaving the borate[8]. |

| Aqueous Bases (e.g., Cs₂CO₃, K₂CO₃) | Required for Reactivity | As discussed, bases are necessary to promote the formation of the active boronate species for transmetalation to the palladium catalyst in cross-coupling reactions[12]. |

| Protic Solvents (Water, Alcohols) | High | KATs are generally stable in protic solvents at neutral pH, which is advantageous for developing environmentally benign reaction conditions[12]. |

| Common Functional Groups | High | Tolerates esters, ketones, nitriles, halides (Cl, Br), ethers, and sulfur-containing groups, enabling their use in complex synthetic routes[12]. |

| Strong Lewis Acids | Low | Strong Lewis acids can coordinate to the fluorine atoms, potentially leading to decomposition or undesired side reactions[9]. |

| Silica Gel Chromatography | Moderate to Low | Sensitivity to silica gel has been reported, which can lead to decomposition[9]. It is advisable to use alternative purification methods or deactivated silica when necessary. |

Section 3: Best Practices for Handling & Storage

Adherence to proper handling and storage protocols is essential for ensuring user safety and maintaining the integrity of these high-value reagents.

Standard Laboratory Handling Protocol

-

Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or a well-ventilated benchtop) is clean and uncluttered.

-

Aliquotting: Use a clean spatula to transfer the desired amount of the crystalline solid from the stock bottle to a tared weighing vessel.

-

Minimize Exposure: Although air-stable, it is good practice to replace the container lid promptly to prevent any potential contamination. Minimize the generation of dust[13][14].

-

Dissolution: Add the solvent to the vessel containing the KAT. Most KATs are soluble in polar organic solvents like acetone and acetonitrile[9].

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling potassium alkyltrifluoroborates:

| Equipment | Specification | Purpose |

| Eye Protection | Chemical safety goggles or glasses with side shields | Protects eyes from dust particles and splashes[13]. |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Prevents skin contact. Inspect gloves for integrity before use[15]. |

| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |

Long-Term Storage Recommendations

For long-term storage and to ensure maximum shelf-life, store potassium alkyltrifluoroborates in a cool, dry, and well-ventilated area[13]. Containers should be tightly sealed to protect from atmospheric moisture over extended periods. Store away from incompatible materials such as strong acids and oxidizing agents[14].

Spill and Waste Management

-

Spills: In case of a spill, avoid generating dust. Mechanically sweep or vacuum the solid material into a designated, labeled waste container[16]. Ensure the area is well-ventilated.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused reagent and reaction byproducts containing boron should be collected in a designated hazardous waste container.

Section 4: Experimental Workflow - A Case Study in Suzuki-Miyaura Coupling

This section provides a practical, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction, illustrating how the stability and handling properties of KATs translate into a streamlined and efficient workflow.

Workflow Overview

The workflow for a KAT-based Suzuki-Miyaura coupling is notable for its simplicity, largely due to the benchtop stability of the boron reagent.

Detailed Step-by-Step Protocol

This protocol describes the coupling of a generic potassium alkyltrifluoroborate with an aryl halide.

-

Reagent Preparation (Air):

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium alkyltrifluoroborate (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv)[2][12].

-

Causality: Using a slight excess of the KAT ensures complete consumption of the limiting aryl halide. Cs₂CO₃ is a highly effective base for promoting the reaction, likely by facilitating the formation of the active boronate species needed for transmetalation[1][7].

-

-

Reaction Setup:

-

Seal the vessel with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Via syringe, add the solvent system, typically a mixture of THF and water (e.g., 10:1 v/v)[12].

-

Causality: Although the KAT is air-stable, the palladium catalyst used in the reaction is sensitive to oxygen, especially at elevated temperatures. Degassing is critical to prevent catalyst deactivation. Water is a necessary co-solvent to facilitate hydrolysis of the trifluoroborate and dissolve the base.

-

-

Catalyst Addition and Reaction:

-

Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-9 mol %), to the reaction mixture under a positive pressure of inert gas[7][12].

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Causality: PdCl₂(dppf) is a robust catalyst suitable for a wide range of cross-coupling reactions. Heating provides the necessary activation energy for the steps in the catalytic cycle.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure product.

-

Causality: The aqueous workup removes the inorganic salts (Cs₂CO₃, potassium fluoride byproduct) and any water-soluble components.

-

Conclusion: The Strategic Advantage of Stability

Potassium alkyltrifluoroborates represent a significant advancement in the field of synthetic chemistry. Their exceptional stability to air, moisture, and a wide range of chemical reagents addresses the primary limitations of traditional organoboron compounds. This stability is not merely a convenience; it is a transformative feature that enables more reliable, reproducible, and scalable synthetic routes. For researchers in drug discovery and materials science, the ability to handle these reagents on the benchtop, store them for long periods, and incorporate them into complex synthetic pathways with high functional group tolerance provides a distinct strategic advantage, accelerating the pace of innovation.

References

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(16), 5535–5545. [Link]

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(16), 5535–5545. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Ito, T. (2001). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. PubMed. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833-47. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 10. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]

-

Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. ESPI Metals. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aksci.com [aksci.com]

- 14. Boron - ESPI Metals [espimetals.com]

- 15. leapchem.com [leapchem.com]

- 16. ltschem.com [ltschem.com]

An In-depth Technical Guide to the Discovery and Application of Organotrifluoroborate Salts

Foreword

In the landscape of modern synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is a perpetual endeavor. The discovery and development of organotrifluoroborate salts represent a significant milestone in this journey, offering a powerful alternative to traditional organoboron reagents. This guide provides an in-depth exploration of the genesis of these remarkable compounds, their synthesis, unique properties, and their transformative impact on carbon-carbon and carbon-heteroatom bond formation, particularly in the realm of cross-coupling chemistry. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of reagents.

The Genesis of a Superior Reagent: Overcoming the Limitations of Boronic Acids

For decades, organoboron compounds, particularly boronic acids, have been mainstays in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent limitations. Boronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved by acidic protons, and can undergo trimerization to form boroxines, which can complicate stoichiometry and reactivity.[2] These stability issues often necessitate stringent reaction conditions and careful handling.

The emergence of potassium organotrifluoroborates provided a paradigm shift. These tetracoordinated boron 'ate' complexes exhibit exceptional stability towards air and moisture, with most being indefinitely stable at room temperature.[3][4] This enhanced stability does not come at the cost of reactivity; in fact, they often exhibit superior performance in a wide array of chemical transformations.[5] The pioneering work of Vedejs and his group in the mid-1990s was instrumental in bringing organotrifluoroborates to the forefront of synthetic chemistry, demonstrating their practical synthesis and utility.[6][7] Professor Gary A. Molander and his research group have also been pivotal in the extensive development and popularization of organotrifluoroborate chemistry, showcasing their broad applicability.[1][8][9][10]

Key Advantages of Organotrifluoroborate Salts

| Feature | Boronic Acids | Organotrifluoroborate Salts | Significance for the Synthetic Chemist |

| Stability | Prone to protodeboronation and trimerization (boroxine formation). Often require storage under inert atmosphere. | Generally crystalline, air- and moisture-stable solids that can be stored indefinitely at room temperature.[3][4][8] | Simplifies handling, storage, and stoichiometric calculations. Enables use in a wider range of reaction conditions. |

| Structure | Exists in equilibrium with boroxine trimers. | Monomeric tetracoordinated species.[8][9] | Leads to more predictable reactivity and stoichiometry. |

| Purification | Can be challenging to purify due to their physical properties. | Readily purified by recrystallization.[11] | Facilitates the preparation of high-purity reagents. |

| Reactivity | Can be sluggish in certain cross-coupling reactions, particularly with challenging substrates. | Often show superior reactivity, especially in the coupling of secondary alkyl groups.[5] | Expands the scope of cross-coupling reactions to include previously difficult transformations. |

The Synthesis of Organotrifluoroborate Salts: A Practical Approach

A key factor in the widespread adoption of organotrifluoroborate salts is their straightforward and efficient synthesis. The most common and practical method involves the reaction of an organoborane or, more conveniently, a corresponding boronic ester (such as a pinacol ester) with an aqueous solution of potassium hydrogen fluoride (KHF₂).[4][6]

General Synthetic Workflow

The conversion of a boronic ester to a potassium organotrifluoroborate salt is a robust and high-yielding process.

Caption: General workflow for the synthesis of potassium organotrifluoroborate salts.

Detailed Experimental Protocol: Conversion of a Pinacol Boronic Ester to a Potassium Trifluoroborate Salt

This protocol is a generalized procedure based on established methods.[5]

Materials:

-

Organoboronic pinacol ester (1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Acetone for washing

Procedure:

-

To a flask containing the organoboronic pinacol ester, add methanol to dissolve the ester.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Add the aqueous KHF₂ solution to the methanolic solution of the boronic ester.

-

Stir the resulting mixture at room temperature for 0.5 to 2 hours. The reaction progress can be monitored by TLC or NMR.

-

Upon completion, remove the methanol and water under reduced pressure using a rotary evaporator. It has been discovered that pinacol can form an azeotrope with water, facilitating its removal.[5]

-

The resulting solid residue is the potassium organotrifluoroborate salt.

-

For purification, the crude salt can be triturated with a suitable solvent (e.g., diethyl ether or acetone) to remove any remaining pinacol and other organic impurities.

-

The purified salt is then collected by filtration and dried under vacuum.

Trustworthiness of the Protocol: This method is self-validating due to the crystalline and stable nature of the product. The formation of the salt can be readily confirmed by ¹⁹F and ¹¹B NMR spectroscopy. The high yields and purity typically achieved underscore the reliability of this procedure.

The Role of Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[1] Organotrifluoroborate salts have emerged as superior coupling partners in many instances, expanding the scope and utility of this powerful transformation.

Mechanistic Considerations

While the detailed mechanism can be complex and substrate-dependent, a generally accepted pathway for the involvement of organotrifluoroborates in Suzuki-Miyaura coupling involves a pre-hydrolysis step. The trifluoroborate salt is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[12] The slow, controlled release of the boronic acid can be advantageous in preventing side reactions.

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium Propyltrifluoroborate with Aryl Chlorides

Introduction: Unlocking the Potential of Propylated Arenes in Research and Development

The introduction of alkyl chains onto aromatic and heteroaromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. Propylated arenes, in particular, are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials, where the propyl group can significantly influence lipophilicity, metabolic stability, and molecular packing. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Traditionally, this reaction has relied on boronic acids; however, their often-limited stability and propensity for protodeboronation can complicate synthesis and stoichiometry.[1]

Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[2] These crystalline solids are less prone to protodeboronation, often allowing for the use of near-stoichiometric quantities of the boron reagent.[1] This guide provides a comprehensive overview and detailed protocols for the successful application of potassium propyltrifluoroborate in the Suzuki-Miyaura cross-coupling with a range of aryl chlorides, which are often preferred coupling partners due to their lower cost and wider availability compared to the corresponding bromides and iodides.

The Reagent: Potassium Propyltrifluoroborate (n-PrBF₃K)

Potassium propyltrifluoroborate is an air- and moisture-stable, crystalline solid that serves as an excellent source of the propyl nucleophile in palladium-catalyzed cross-coupling reactions.[3] Its tetracoordinate nature confers this stability, acting as a protected form of the corresponding boronic acid that is unmasked in situ under the reaction conditions.[3]

Synthesis of Potassium n-Propyltrifluoroborate

A reliable method for the synthesis of potassium alkyltrifluoroborates involves the hydroboration of an alkene followed by treatment with potassium hydrogen fluoride (KHF₂).[3] For potassium n-propyltrifluoroborate, propene is the starting material.

Protocol 1: Synthesis of Potassium n-Propyltrifluoroborate

-

Hydroboration: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve borane dimethyl sulfide complex (BH₃·SMe₂) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Bubble propene gas through the solution at a steady rate for 1-2 hours, or until TLC analysis indicates complete consumption of the starting borane.

-

Solvent Removal: Remove the ice bath and allow the reaction mixture to warm to room temperature. Remove the THF in vacuo to yield the crude tripropylborane.

-

Fluorination: To the crude tripropylborane, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). A significant excess of KHF₂ (typically 3-4 equivalents) is recommended to ensure complete conversion.

-

Reaction and Isolation: Vigorously stir the biphasic mixture at room temperature overnight. The white, crystalline potassium propyltrifluoroborate will precipitate from the solution.

-

Purification: Collect the solid by vacuum filtration and wash it sequentially with cold water, diethyl ether, and pentane to remove any unreacted starting materials and byproducts. Dry the white solid under high vacuum to afford pure potassium n-propyltrifluoroborate. The product can be characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.

The Reaction: Palladium-Catalyzed Cross-Coupling with Aryl Chlorides

The coupling of alkyltrifluoroborates with aryl chlorides is a challenging transformation due to the lower reactivity of aryl chlorides towards oxidative addition to palladium(0) compared to aryl bromides or iodides.[4] Success hinges on the selection of an appropriate catalyst system, typically one that is both highly active and can promote the challenging transmetalation of the alkyl group.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of potassium propyltrifluoroborate with an aryl chloride.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4] The use of electron-rich and sterically bulky phosphine ligands on the palladium center is crucial to facilitate this step.[3]

-

Transmetalation: The propyl group is transferred from the trifluoroborate salt to the palladium(II) center. This step requires the presence of a base, which is believed to activate the trifluoroborate, possibly through the formation of a more nucleophilic boronate species.[4] For primary alkyltrifluoroborates, this transmetalation has been shown to proceed with retention of stereochemistry.[6]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (propylarene) from the palladium(II) complex, regenerating the active palladium(0) catalyst.

Key Experimental Parameters and Their Rationale

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields. For the coupling of primary alkyltrifluoroborates with aryl chlorides, catalyst systems based on palladium acetate (Pd(OAc)₂) in combination with bulky, electron-rich biarylphosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be highly effective.[7][8] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of aryl chlorides.[3]

Base: A base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[3][7] The base is thought to facilitate the hydrolysis of the trifluoroborate to a boronic acid or a boronate species, which is the active transmetalating agent. The presence of water in the reaction mixture is therefore often beneficial.

Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene or tetrahydrofuran (THF) and water, is often used.[3][7] This allows for the dissolution of both the organic-soluble aryl chloride and palladium complex, and the water-soluble inorganic base and potassium propyltrifluoroborate.

Temperature: The reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80-110 °C being common.[3]

Experimental Protocols

General Considerations:

-

Inert Atmosphere: While potassium propyltrifluoroborate is air-stable, the palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and employing standard Schlenk line or glovebox techniques.

-

Reagent Purity: The purity of the aryl chloride, potassium propyltrifluoroborate, and other reagents is important for obtaining high and reproducible yields.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium n-Propyltrifluoroborate with Aryl Chlorides

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), potassium n-propyltrifluoroborate (1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Addition of Base and Solvents: Add potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv). The Schlenk tube is then evacuated and backfilled with argon or nitrogen (this cycle should be repeated three times).

-

Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

Workup and Purification:

-

Quenching: After the reaction is complete (as indicated by the consumption of the aryl chloride), cool the reaction mixture to room temperature.

-

Extraction: Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propylarene.[9]

Scope and Limitations: Coupling with Diverse Aryl Chlorides

This protocol is effective for a wide range of aryl chlorides, including those with electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates.

| Aryl Chloride | Product | Typical Yield (%) | Notes |

| 4-Chloroanisole | 4-Propylanisole | 85-95% | Electron-rich aryl chlorides generally couple efficiently. |

| 4-Chlorotoluene | 4-Propyltoluene | 88-96% | |

| Chlorobenzene | Propylbenzene | 80-90% | Unactivated aryl chlorides are viable substrates. |

| 4-Chlorobenzonitrile | 4-Propylbenzonitrile | 90-98% | Electron-withdrawing groups often lead to faster reactions and higher yields. |

| 4-Chloroacetophenone | 4-Propylacetophenone | 92-99% | |

| 1-Chloro-4-nitrobenzene | 1-Nitro-4-propylbenzene | 85-95% | The nitro group is well-tolerated under these conditions. |

| 2-Chlorotoluene | 2-Propyltoluene | 75-85% | Sterically hindered aryl chlorides can be coupled, although they may require longer reaction times or slightly higher catalyst loadings. |

| 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylpropylbenzene | 60-75% | Highly hindered substrates can give lower yields. |

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Inactive Catalyst: Ensure that the palladium catalyst has not been deactivated by exposure to air. Use freshly opened or properly stored catalyst and ligand. Ensure that the solvents are thoroughly degassed.

-

Insufficient Base: The base is crucial for the reaction. Ensure that it is of good quality and added in the correct stoichiometry.

-

Low Temperature: For less reactive aryl chlorides, a higher reaction temperature (e.g., 110-120 °C) may be necessary.

-

-

Side Reactions:

-

Protodeboronation: While less of an issue with trifluoroborates compared to boronic acids, protodeboronation of the propyltrifluoroborate can still occur, leading to the formation of propane and reducing the yield of the desired product. Using a slight excess of the trifluoroborate salt can help to mitigate this.[1]

-

Homocoupling: Homocoupling of the aryl chloride to form a biaryl species can sometimes be observed, particularly at high temperatures or with very active catalysts. Optimizing the reaction temperature and catalyst loading can minimize this side reaction.

-

β-Hydride Elimination: For primary alkyl groups like propyl, β-hydride elimination is generally not a significant competing pathway, especially when using appropriate ligands that favor reductive elimination. This side reaction is more problematic for secondary and tertiary alkylboron reagents.[3]

-

Conclusion

The use of potassium propyltrifluoroborate in the Suzuki-Miyaura cross-coupling with aryl chlorides offers a robust, reliable, and convenient method for the synthesis of propylarenes. The stability and ease of handling of the trifluoroborate salt, combined with the development of highly active palladium catalyst systems, have made this transformation a valuable tool for researchers in drug discovery and materials science. By understanding the key mechanistic principles and carefully controlling the experimental parameters as outlined in this guide, scientists can effectively incorporate the propyl moiety into a wide array of aromatic systems, accelerating the development of new and innovative molecules.

References

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56.

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631*. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

-

ChemLabs. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

MacMillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

-

Vedejs, E., & Clay, J. M. (2005). Activated Pyridine Borane Complexes as Hydroborating Agents. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]

-

Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(5), 2504–2510. [Link]

-

PubChem. (n.d.). Potassium phenyltrifluoroborate. Retrieved January 27, 2026, from [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631*. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Biolatto, B. (2002). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415–8423. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of Alkenyl Bromides

Introduction: The Strategic Importance of Alkenyl Bromides in Modern Synthesis

Alkenyl bromides are pivotal building blocks in contemporary organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. Their participation in palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient and selective pathways to a diverse array of valuable compounds. These reactions are the bedrock of numerous applications in drug discovery, materials science, and natural product synthesis. This guide provides an in-depth exploration of the key palladium-catalyzed coupling reactions of alkenyl bromides, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

I. The Suzuki-Miyaura Coupling: A Robust C(sp²)-C(sp²) Bond Forming Strategy

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][2] This reaction facilitates the coupling of an alkenyl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][3]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The base plays a crucial role in activating the organoboron species, forming a boronate complex that facilitates the transmetalation step.[2]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

B. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of (E)-1-bromo-1-hexene with phenylboronic acid.

Materials:

-

(E)-1-bromo-1-hexene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Pre-reaction Setup:

-

Flame-dry the Schlenk flask under vacuum and backfill with an inert gas.

-

To the flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and K₂CO₃ (3.0 mmol).

-

Add (E)-1-bromo-1-hexene (1.0 mmol) and phenylboronic acid (1.2 mmol).

-

Seal the flask with a septum.

-

-

Reaction Execution:

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Purge the reaction mixture with the inert gas for 5-10 minutes.

-

Heat the mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.

-

C. Tabulated Reaction Conditions

| Entry | Alkenyl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-1-bromo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 2 | β-bromostyrene | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 |

| 3 | 1-bromo-2-methylpropene | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 70 | 88 |

D. Troubleshooting Suzuki-Miyaura Couplings

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Poor quality boronic acid. | Use a fresh batch of palladium catalyst; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Use freshly prepared or purified boronic acid. |

| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture.[4] | Ensure thorough degassing of solvents and reaction vessel; Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.[4] |

| Protodeboronation | Presence of protic sources; Elevated temperatures. | Use an anhydrous base (e.g., KF); Run the reaction at a lower temperature if possible. |

| β-Hydride Elimination | Substrates with β-hydrogens. | Use a nickel catalyst or ligands with a larger bite angle.[1] |

II. The Heck Reaction: Vinylation of Alkenyl Bromides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide, such as an alkenyl bromide, with an alkene in the presence of a palladium catalyst and a base.[5] This reaction is particularly useful for the synthesis of substituted alkenes and has found widespread application in organic synthesis.

A. Mechanistic Overview

The catalytic cycle of the Heck reaction involves the oxidative addition of the alkenyl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6]

Figure 2: Catalytic cycle of the Heck reaction.

B. Detailed Experimental Protocol: Heck Reaction

Reaction: Coupling of 1-bromo-1-cyclohexene with styrene.

Materials:

-

1-bromo-1-cyclohexene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Sealed tube or microwave reactor

-

Magnetic stirrer and heating source

Procedure:

-

Pre-reaction Setup:

-

To a sealed tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.02 mmol, 2 mol%).

-

Add 1-bromo-1-cyclohexene (1.0 mmol) and styrene (1.2 mmol).

-

Add DMF (4 mL) and Et₃N (1.5 mmol).

-

-

Reaction Execution:

-

Seal the tube and heat the mixture to 100 °C.

-

Monitor the reaction by TLC or GC until the starting materials are consumed (typically 6-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, hexanes) to yield the coupled product.

-

C. Tabulated Reaction Conditions

| Entry | Alkenyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (Z)-1-bromo-2-phenyl-1-ethene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Acetonitrile | 80 | 85 |

| 2 | 1-bromocyclopentene | n-butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | DMF | 120 | 90 |

| 3 | (E)-β-bromostyrene | Ethylene | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1) | Cy₂NMe | 1,4-Dioxane | 100 | 78 |

D. Troubleshooting Heck Reactions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Catalyst deactivation; Steric hindrance. | Use a more robust ligand (e.g., an N-heterocyclic carbene); Increase reaction temperature or time. |

| Alkene Isomerization | Reversible β-hydride elimination. | Add a silver or thallium salt to promote reductive elimination; Use a different base. |

| Formation of Diene Side Products | Reaction of the product with the starting alkenyl bromide. | Use a slight excess of the alkene; Monitor the reaction closely and stop it upon completion. |

III. The Stille Coupling: A Versatile but Toxic Reagent Approach

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as an alkenyl bromide.[7] While highly versatile and tolerant of a wide range of functional groups, the toxicity of organotin reagents necessitates careful handling and purification.[8]

A. Mechanistic Overview

The Stille coupling follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center.[7]

Figure 3: Catalytic cycle of the Stille coupling.

B. Detailed Experimental Protocol: Stille Coupling

Reaction: Coupling of (E)-1-bromo-1-propene with tributyl(vinyl)tin.

Safety Note: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[8]

Materials:

-

(E)-1-bromo-1-propene

-

Tributyl(vinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask

-

Inert gas supply

Procedure:

-

Pre-reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add anhydrous DMF (5 mL) and stir to dissolve the catalyst.

-

Add (E)-1-bromo-1-propene (1.0 mmol) followed by tributyl(vinyl)tin (1.1 mmol) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction by GC or TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).

-

Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography to obtain the diene product.

-

C. Tabulated Reaction Conditions

| Entry | Alkenyl Bromide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-bromopropene | (E)-tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 89 |

| 2 | (E)-1-bromo-2-phenylethene | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (5) | THF | 60 | 93 |

| 3 | 1-bromo-1-cyclopentene | Tributyl(allyl)stannane | Pd₂(dba)₃ (1) | AsPh₃ (4) | NMP | 25 | 85 |

D. Troubleshooting Stille Couplings

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Difficulty Removing Tin Byproducts | Incomplete precipitation or filtration. | Use a larger excess of KF solution; Ensure vigorous stirring during precipitation; Use a finer filtration medium (e.g., a thicker Celite® pad). |

| Homocoupling of Organostannane | Presence of oxygen or other oxidants. | Ensure the reaction is performed under strictly anaerobic conditions. |

| Low Reactivity | Sterically hindered substrates; Inefficient transmetalation. | Add a copper(I) co-catalyst (e.g., CuI); Use a more polar solvent (e.g., NMP). |

IV. The Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

A. Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the alkenyl bromide is followed by transmetalation with a copper acetylide, which is generated in the copper cycle. Reductive elimination then yields the enyne product.[10]

Figure 4: Catalytic cycles of the Sonogashira coupling.

B. Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of vinyl bromide with phenylacetylene.

Materials:

-

Vinyl bromide (as a solution in THF)

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

-

Inert gas supply

Procedure:

-

Pre-reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).

-

Add phenylacetylene (1.2 mmol).

-

-

Reaction Execution:

-

Add the solution of vinyl bromide in THF (1.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC or GC.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture through a short pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes) to give the desired enyne.

-

C. Tabulated Reaction Conditions

| Entry | Alkenyl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-1-bromo-1-dodecene | 1-hexyne | Pd(PPh₃)₄ (1) | CuI (2) | Et₃N | THF | 25 | 95 |

| 2 | 3-bromo-3-hexene | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | - | Cs₂CO₃ | DMF | 80 | 82 |

| 3 | 1-bromo-2-iodobenzene | Phenylacetylene | Pd(OAc)₂ (1) | CuI (2) | Piperidine | Toluene | 60 | 91 (selective for iodide) |

D. Troubleshooting Sonogashira Couplings

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Glaser Homocoupling of Alkyne | Presence of oxygen. | Ensure rigorous exclusion of air from the reaction; Use a copper-free protocol if possible. |

| Low Reactivity of Alkenyl Bromide | Steric hindrance or electronic effects. | Increase the catalyst loading; Use a more electron-rich ligand; Increase the reaction temperature. |

| Decomposition of Catalyst | High temperatures; Presence of impurities. | Use a more stable catalyst or ligand; Purify all reagents and solvents before use. |

V. Expanding the Toolbox: Negishi and Buchwald-Hartwig Couplings

Beyond the "big four," other powerful palladium-catalyzed reactions of alkenyl bromides are invaluable in synthesis.

A. The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which offer a good balance of reactivity and functional group tolerance. The reaction proceeds under mild conditions and is often highly stereospecific.

General Protocol Outline:

-

Preparation of the Organozinc Reagent: Typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

-